3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one

Lipoxygenase Inflammation Atherosclerosis

Selecting 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one over generic oxindoles is critical for reproducible SAR. The saturated THP ring at C3 confers aqueous solubility and metabolic stability unattainable with simple alkyl, phenyl, or benzylidene analogs—directly impacting 15-LOX-1 inhibition (Ki 22 nM), PI3K isoform targeting (IC50 down to 5 nM), and CCR5 antagonist development (Kd 316 nM). Unlike pan-LOX inhibitors (e.g., NDGA), this scaffold provides a 15-LOX-1-biased profile for clean mechanistic studies. Sourcing the exact THP-substituted core ensures the target engagement, selectivity, and cellular permeability your lead optimization demands.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 1956322-70-5
Cat. No. B2737366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one
CAS1956322-70-5
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESC1COCCC1C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C13H15NO2/c15-13-12(9-5-7-16-8-6-9)10-3-1-2-4-11(10)14-13/h1-4,9,12H,5-8H2,(H,14,15)
InChIKeyKVNZNWUQHBSHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one (CAS 1956322-70-5): Procurement Specifications & Core Identity


3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one (CAS 1956322-70-5; C13H15NO2; MW 217.26) is a 3‑substituted indolin-2‑one (oxindole) scaffold incorporating a tetrahydro‑2H‑pyran (THP) moiety . The THP ring enhances aqueous solubility and metabolic stability relative to unsubstituted oxindoles while preserving the core pharmacophore's capacity to engage multiple therapeutic targets—including kinases, lipoxygenases, and GPCRs [1]. This compound functions both as a stand‑alone bio‑active agent and as a critical building block for advanced leads, making its precise sourcing essential for reproducible research and industrial development.

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one: Why Substitution with Unsubstituted Oxindoles or Alternative C3 Substituents Fails in Procurement


Indolin‑2‑one derivatives are not functionally interchangeable; the identity and stereoelectronic properties of the C3 substituent dictate target engagement, selectivity, and physicochemical behavior. Replacing the saturated THP ring of 3-(Tetrahydro‑2H‑pyran‑4‑yl)indolin‑2‑one with a simple alkyl chain, a phenyl group, or a heteroaryl methylene linker dramatically alters kinase inhibition profiles, lipoxygenase isoform selectivity, and cellular permeability [1]. For instance, while 3‑benzylidene‑indolin‑2‑ones potently inhibit VEGFR2 and EGFR, they show negligible activity against 15‑LOX‑1 [2]. Conversely, the THP‑substituted analog demonstrates nanomolar 15‑LOX‑1 inhibition [3]. Substitution without rigorous comparator data risks invalidating SAR hypotheses and wasting resources on compounds that lack the intended activity signature.

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one: Quantified Differentiation from Indolin-2-one Analogs for Procurement Decisions


3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one vs. 3-Substituted Indolin-2-ones: 15-LOX-1 Inhibition Potency

The THP-substituted indolin-2-one exhibits potent inhibition of human 15‑lipoxygenase‑1 (15‑LOX‑1) with a Ki of 22 nM [1]. In contrast, structurally related 3‑benzylidene‑ and 3‑heteroaryl‑methylene indolin‑2‑ones, which are optimized for kinase inhibition, show no significant activity against 15‑LOX‑1 (IC50 > 10 µM in analogous assays) [2]. This represents a >450‑fold difference in target engagement.

Lipoxygenase Inflammation Atherosclerosis

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one vs. NDGA (Nordihydroguaiaretic Acid): 5-LOX Selectivity Profile

In human whole blood assays, 3-(Tetrahydro‑2H‑pyran‑4‑yl)indolin‑2‑one exhibits moderate 5‑LOX inhibition with an IC50 of 3.5 µM [1]. The classical pan‑LOX inhibitor NDGA shows an IC50 of 0.2 µM for 5‑LOX , making NDGA ~17‑fold more potent. However, NDGA is a non‑selective redox inhibitor with significant antioxidant off‑target effects, whereas the THP‑indolin‑2‑one retains a more balanced multi‑LOX profile with preferential 15‑LOX‑1 activity (Ki 22 nM) [2].

5-Lipoxygenase Leukotriene Inflammation

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one as a CCR5 Antagonist: Differentiation from Maraviroc

The compound acts as a CCR5 antagonist with a measured Kd of 316 nM at human CCR5 expressed in HEK293 cells [1]. The clinically approved CCR5 antagonist Maraviroc exhibits a functional IC50 of ~3‑10 nM in similar cellular assays [2], making Maraviroc ~30‑100‑fold more potent. However, the THP‑indolin‑2‑one scaffold offers distinct advantages: it lacks the tropane core of Maraviroc, providing a simplified synthetic route and a different IP landscape suitable for lead optimization campaigns targeting CCR5‑mediated diseases beyond HIV [3].

CCR5 Antagonist HIV Entry Chemokine Receptor

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one in Kinase Inhibitor Synthesis: Scaffold Utility vs. Unsubstituted Oxindole

The compound serves as a versatile intermediate for generating potent kinase inhibitors. Derivatives incorporating the 3‑(tetrahydro‑2H‑pyran‑4‑yl)indolin‑2‑one core demonstrate IC50 values as low as 5 nM against PI3K isoforms and 48 nM against other kinases in biochemical assays [1]. In cellular assays, related indolin‑2‑one derivatives show cytotoxic IC50 values ranging from 2.53 to 7.54 µM against HepG‑2 and MCF‑7 cancer cell lines [2]. In contrast, unsubstituted oxindole (indolin‑2‑one) lacks the necessary C3 substituent to engage the ATP‑binding pocket of most kinases, showing no significant inhibition at concentrations up to 100 µM [3].

Kinase Inhibitor Medicinal Chemistry Building Block

3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one: Validated Research & Industrial Application Scenarios Based on Quantitative Evidence


Atherosclerosis & Vascular Inflammation Research (15-LOX-1 Mediated)

Utilize the compound's potent 15‑LOX‑1 inhibition (Ki = 22 nM) to investigate the role of 12/15‑LOX in atherogenesis, foam cell formation, and endothelial dysfunction [1]. The moderate 5‑LOX activity (IC50 3.5 µM) provides a cleaner 15‑LOX‑1‑biased profile compared to pan‑LOX inhibitors like NDGA, enabling more precise mechanistic studies [2].

CCR5 Antagonist Lead Optimization & HIV Entry Inhibition Studies

Employ 3‑(Tetrahydro‑2H‑pyran‑4‑yl)indolin‑2‑one as a starting scaffold for structure‑activity relationship (SAR) studies aimed at developing novel, non‑tropane CCR5 antagonists for HIV‑1 entry inhibition or other CCR5‑mediated pathologies [3]. The measured Kd of 316 nM establishes a tractable baseline for medicinal chemistry optimization [4].

Synthesis of Potent PI3K and Multi‑Kinase Inhibitors for Oncology

Incorporate the 3‑(tetrahydro‑2H‑pyran‑4‑yl)indolin‑2‑one core as a key building block in the design of ATP‑competitive kinase inhibitors, particularly those targeting PI3K isoforms (IC50 values as low as 5 nM achievable with appropriate derivatization) [5]. The THP group enhances solubility and cell permeability, contributing to sub‑micromolar cytotoxicity in cancer cell lines [6].

Anti‑Inflammatory Agent Development (Multi‑LOX Pathway Modulation)

Leverage the compound's balanced multi‑lipoxygenase inhibition profile (15‑LOX‑1 Ki 22 nM; 5‑LOX IC50 3.5 µM; documented LOX pathway interference in arachidonic acid metabolism [7]) for developing next‑generation anti‑inflammatory agents that modulate leukotriene and lipoxin biosynthesis without the antioxidant‑driven off‑target effects of classical LOX inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.